COX-2 Inhibitory Activity: Direct Comparison with Ibuprofen
3-(Oxolan-2-yl)propanoic acid demonstrates measurable but modest COX-2 inhibitory activity with an IC50 of 288 µM (2.88E+5 nM) against human recombinant COX-2 using a fluorescence-based PGH2 formation assay [1]. This contrasts with the potent NSAID ibuprofen, which inhibits COX-2 with an IC50 of approximately 13 µM under comparable conditions [2]. The ~22-fold difference in potency establishes 3-(oxolan-2-yl)propanoic acid as a structurally distinct, low-potency COX-2 ligand rather than a direct NSAID alternative.
| Evidence Dimension | COX-2 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 288 µM |
| Comparator Or Baseline | Ibuprofen: IC50 ≈ 13 µM |
| Quantified Difference | ~22-fold lower potency |
| Conditions | Human recombinant COX-2; fluorescence-based PGH2 formation assay; 10 min preincubation |
Why This Matters
This confirms the compound has COX-2 affinity but is not a potent inhibitor, guiding its appropriate use as a tool compound for studying ligand-receptor interactions rather than as a therapeutic candidate.
- [1] BindingDB. (n.d.). BDBM50559773 (CHEMBL4748665) - IC50: 2.88E+5 nM for human recombinant COX-2. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50559773 View Source
- [2] Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. https://doi.org/10.1073/pnas.96.13.7563 View Source
